Thioacetic acid S-(1-phenyl-ethyl)ester
Description
Significance of Chiral Thioesters in Advanced Organic Synthesis
Chiral thioesters are valuable intermediates in advanced organic synthesis, primarily due to their unique reactivity and the stereochemical information they carry. The thioester linkage is more reactive than its ester counterpart towards nucleophiles, allowing for selective transformations under mild conditions. acs.orgnih.gov This reactivity is crucial in modern synthetic methodologies.
The presence of a chiral center, as in the (1-phenyl-ethyl) moiety of the title compound, makes these molecules key building blocks in asymmetric synthesis. The synthesis of enantiomerically pure compounds is a cornerstone of medicinal chemistry and materials science, as different enantiomers of a molecule can have vastly different biological activities or physical properties. beilstein-journals.orgnih.gov Chiral thioesters can be employed in a variety of stereoselective reactions, including:
Carbon-Carbon Bond Formation: Acting as electrophiles in reactions with carbon nucleophiles to create new stereocenters.
Synthesis of Chiral Thiols: Reduction of the thioester can yield chiral thiols, which are important ligands for asymmetric catalysis and are present in some biologically active molecules. nih.gov
Peptide Synthesis: Thioesters are central to native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. acs.orgnih.gov
The synthesis of chiral thioesters itself presents a challenge, often requiring stereoselective methods to install the chiral center or the use of chiral starting materials. beilstein-journals.orgnih.gov
Contextualization within Thioester Chemistry and Organosulfur Compounds
Thioacetic acid S-(1-phenyl-ethyl)ester belongs to the broad class of organosulfur compounds, which are integral to both biological systems and industrial applications. nih.govannualreviews.orgnih.gov Organosulfur compounds exhibit a wide range of chemical behaviors due to the sulfur atom's ability to exist in various oxidation states and its capacity to form strong bonds with carbon. mdpi.comtandfonline.com
Thioesters, with the general formula R-C(=O)-S-R', are sulfur analogs of esters. The carbon-sulfur bond in a thioester is longer and weaker than the corresponding carbon-oxygen bond in an ester, and the carbonyl group of a thioester is more electrophilic. This heightened reactivity makes them versatile intermediates. nih.govresearchgate.net
The synthesis of thioesters can be achieved through several methods, including the acylation of thiols with carboxylic acids or their derivatives (like acyl chlorides) and the Mitsunobu reaction. researchgate.net For a specific compound like this compound, a likely synthetic route would involve the reaction of thioacetic acid with a chiral 1-phenylethanol (B42297) derivative or the reaction of a salt of thioacetic acid with a chiral 1-phenylethyl halide. wikipedia.org
Table 1: General Properties of Thioesters
| Property | Description |
|---|---|
| Reactivity | More reactive towards nucleophiles than esters. Susceptible to hydrolysis. acs.org |
| Bonding | The C=O carbonyl group is a key feature, adjacent to a C-S single bond. |
| Synthesis | Commonly formed by acylation of thiols. researchgate.net |
| Applications | Intermediates in organic synthesis, building blocks for complex molecules, and key in biological pathways (e.g., Acetyl-CoA). nih.gov |
Overview of Key Research Areas and Challenges for this compound
Given the lack of specific literature on this compound, the key research areas and challenges must be extrapolated from the broader field of chiral thioester chemistry.
Potential Research Areas:
Asymmetric Catalysis: Investigating the use of this chiral thioester as a substrate in transition-metal-catalyzed cross-coupling reactions to form new chiral molecules.
Development of Novel Synthetic Methods: Exploring new, efficient, and highly stereoselective routes to synthesize this compound and related chiral thioesters.
Applications in Medicinal Chemistry: Using it as a building block for the synthesis of enantiomerically pure pharmaceutical compounds where a chiral sulfur-containing fragment is desired.
Mechanistic Studies: Elucidating the mechanisms of reactions involving this thioester to better understand and control its reactivity and selectivity.
Key Challenges:
Stereocontrol: A primary challenge is the development of synthetic methods that can produce the thioester in high enantiomeric purity. Achieving high stereoselectivity in reactions involving the chiral center is also crucial.
Stability: Thioesters can be prone to hydrolysis, which can be a challenge during synthesis, purification, and storage. acs.org Reaction conditions must be carefully controlled to avoid decomposition.
Scalability: Developing synthetic routes that are not only efficient and selective but also amenable to large-scale production is a significant hurdle for any potentially useful chemical compound.
Structure
3D Structure
Properties
CAS No. |
67385-07-3 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
S-(1-phenylethyl) ethanethioate |
InChI |
InChI=1S/C10H12OS/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
CNJYZHYDDJHXGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Thioacetic Acid S 1 Phenyl Ethyl Ester and Analogous Structures
Direct Esterification and Transesterification Approaches
Direct esterification and transesterification methods are foundational in the synthesis of thioesters. These approaches typically involve the reaction of a thiol with a carboxylic acid or its derivative, or the exchange of the thiol or acid component of an existing ester.
Reactions of Thioacetic Acid with Chiral Alcohols and Alcohol Derivatives
The reaction between thioacetic acid and chiral alcohols, such as 1-phenylethanol (B42297), or their derivatives is a common route to chiral thioesters like Thioacetic acid S-(1-phenyl-ethyl)ester.
A novel, one-pot, solvent-free reaction has been developed for the conversion of benzylic, allylic, and tertiary alcohols into S-thioesters using thioacetic acid in the presence of tetrafluoroboric acid (HBF₄). nih.gov This method is particularly effective for producing bench-stable and less odorous precursors of the corresponding thiols. nih.gov
The reaction mechanism for the conversion of benzyl (B1604629) alcohol, an analog of 1-phenylethanol, was monitored by NMR and GC, revealing the intermediate formation of benzyl acetate (B1210297) and benzyl thionoacetate before the slower conversion to the final S-benzyl thioacetate (B1230152) product. nih.gov Kinetic studies demonstrated that the rate of benzyl alcohol conversion is second-order in both the alcohol and the HBF₄ catalyst concentration. nih.gov The use of a higher concentration of HBF₄ was found to enhance the reaction rate, leading to good to excellent yields for a wide range of alcohols. nih.gov
| Alcohol Substrate | Product | Yield (%) |
|---|---|---|
| Benzyl alcohol | S-benzyl thioacetate | 99 |
| 1-Phenylethanol | S-(1-phenylethyl) thioacetate | 95 |
| Diphenylmethanol | S-benzhydryl thioacetate | 98 |
A prevalent method for the synthesis of thioesters involves the nucleophilic substitution reaction between an alkyl halide and a thioacetate anion. wikipedia.orgwikipedia.org This reaction is a straightforward and widely used approach for forming the C-S bond in thioesters. organic-chemistry.org The thioacetate anion, typically derived from potassium thioacetate, acts as the nucleophile, displacing a halide from the alkyl substrate. wikipedia.orgwikipedia.org
This methodology can be carried out in a "one-pot" two-step process. For instance, aryl halides can undergo photoinduced reactions with potassium thioacetate to generate arene thiolate ions, which can then be quenched with methyl iodide to produce aryl methyl sulfides. researchgate.net A similar principle applies to the synthesis of alkyl thioacetates, where an alkyl halide is treated with a salt of thioacetic acid. wikipedia.org
The reaction conditions are generally mild, and the use of thioacetate as a nucleophile avoids the handling of malodorous and air-sensitive thiols. researchgate.net This method has been successfully applied to the synthesis of a variety of thioesters. rsc.org
| Alkyl Halide | (E,Z)-β-Styryl Halide | Product | Yield (%) |
|---|---|---|---|
| Benzyl bromide | (E)-β-Bromostyrene | (E)-Benzyl styryl sulfide (B99878) | 95 |
| Ethyl bromoacetate | (E)-β-Bromostyrene | (E)-Ethyl 2-(styrylthio)acetate | 92 |
| Allyl bromide | (E)-β-Bromostyrene | (E)-Allyl styryl sulfide | 94 |
Enzymatic and Biocatalytic Pathways to Thioesters
Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of thioesters. Lipases, in particular, have been shown to be effective catalysts for this transformation. These reactions are often carried out under mild conditions and can exhibit high efficiency and stereoselectivity. researchgate.netingentaconnect.commdpi.com
One approach involves the lipase-catalyzed transesterification of thiols with vinyl esters. researchgate.netingentaconnect.commdpi.com For example, Lipase TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of thioesters with high conversion rates in a continuous-flow microreactor. researchgate.netingentaconnect.commdpi.com Optimal conditions for this reaction were found to be a substrate molar ratio of 1:2 (thiol:vinyl ester) at 50°C, achieving a 96% conversion in about 30 minutes. mdpi.com
Another biocatalytic strategy is the ring-opening polymerization of cyclic thioesters catalyzed by lipases, such as the one from Candida antarctica, to produce polythioesters. nih.gov This demonstrates the versatility of enzymes in synthesizing not only small molecule thioesters but also polymeric structures. nih.gov
| Thiol Substrate | Vinyl Ester Substrate | Reaction Time (min) | Conversion (%) |
|---|---|---|---|
| 4-Methylbenzyl mercaptan | Vinyl laurate | 30 | 96 |
| Benzyl mercaptan | Vinyl laurate | 30 | 94 |
| 1-Hexanethiol | Vinyl laurate | 30 | 92 |
Radical-Mediated Synthesis of Thioesters
Radical-mediated reactions provide a powerful tool for the synthesis of thioesters, often proceeding under mild conditions with high chemoselectivity. These methods typically involve the generation of a thiyl radical from a thioacid, which then participates in addition reactions with unsaturated compounds. rsc.orgrsc.org
Acyl Thiol-Ene Reactions for Stereoselective Thioester Synthesis
The acyl thiol-ene reaction is an elegant method for the chemoselective synthesis of thioesters through the radical addition of thioacids to alkenes. rsc.org This reaction proceeds via an anti-Markovnikov addition of the thioacid radical to the alkene, forming a more stable carbon-centered radical intermediate. rsc.org This approach has been successfully applied to the synthesis of a variety of biomolecular thioesters, including peptide, lipid, and carbohydrate derivatives. researchgate.netresearchgate.net
The generation of the acyl thiyl radical can be achieved under mild conditions using photochemical or thermal initiation. rsc.org For instance, the use of a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP) in combination with a photosensitizer like 4-methoxyacetophenone (MAP) under UV irradiation is effective for generating the thioacid radical. researchgate.netresearchgate.net This methodology has been shown to be a versatile process for carbon-sulfur bond formation. researchgate.netresearchgate.net
| Thioacid Derived from | Alkene Substrate | Product | Yield (%) |
|---|---|---|---|
| S-Trityl thioacetate | Serine-derived alkene | Peptidyl thioester | 75 |
| S-Trityl thiobenzoate | Glycal | Carbohydrate thioester | 82 |
| S-Trityl thioester of a lipid | Unsaturated lipid | Lipid thioester | 68 |
Homolytic Coupling of Thioacid Radicals and Carbon-Centered Radicals
The formation of thioesters via the coupling of thioacid radicals and carbon-centered radicals is a powerful strategy in organic synthesis. The S-H bond in thioacids, such as thioacetic acid, has a bond dissociation energy (BDE) comparable to that of alkanethiols (approximately 87 kcal/mol), which allows for the facile homolytic cleavage to generate acylthiyl radicals. rsc.orgnih.gov This process can be initiated thermally, through UV/visible light irradiation, or by using a radical initiator like azobisisobutyronitrile (AIBN). rsc.orgnih.gov
Once generated, the acylthiyl radical can participate in various transformations. A prominent reaction is the acyl thiol-ene reaction, where the thioacid radical adds to an alkene. This addition typically proceeds with anti-Markovnikov selectivity, leading to the formation of a more stable carbon-centered radical intermediate. rsc.org This intermediate then propagates the radical chain by abstracting a hydrogen atom from another thioacid molecule, yielding the thioester product and regenerating the acylthiyl radical.
The general mechanism can be summarized as follows:
Initiation: Generation of the acylthiyl radical (R-CO-S•) from the thioacid (R-CO-SH).
Propagation:
Addition of the acylthiyl radical to an alkene (e.g., styrene, an analog precursor) to form a carbon-centered radical.
Hydrogen atom transfer from a thioacid molecule to the carbon-centered radical, forming the thioester product and a new acylthiyl radical.
A potential side reaction is the dethiocarboxylation of the thioacid radical, which involves the elimination of carbonyl sulfide (COS) to produce a carbon-centered radical. rsc.org However, the thiol-ene pathway is often efficient for the chemoselective synthesis of thioesters. rsc.org
Photoredox Catalysis in Thioester Bond Formation
Visible-light photoredox catalysis has emerged as a mild and efficient tool for forming C-S bonds, providing an alternative to traditional methods that may require harsh conditions. nih.govmdpi.com This approach utilizes a photocatalyst that, upon excitation by visible light, can engage in single electron transfer (SET) processes to generate radical intermediates under ambient conditions. nih.govacs.org
Several photoredox strategies have been developed for thioester synthesis:
Decarboxylative Thioesterification: Alkyl carboxylic acids can be converted into redox-active esters, which then undergo a decarboxylative coupling with a sulfur source in a process that merges photoredox and copper catalysis. This method is applicable to a wide range of carboxylic acids. organic-chemistry.org
Coupling with Thio/Selenosulfonates: A mild organophotoredox protocol enables the formation of C(sp³)–S bonds by reacting redox-active esters with thiosulfonates. This process demonstrates broad substrate scope and excellent functional group tolerance. nih.gov
Acyl Radical Generation from Thioesters: Photoredox catalysis can also be used for the indirect generation of acyl radicals from stable thioesters, which can then participate in subsequent intermolecular or intramolecular reactions. rsc.org
Thiol-Ene Reactions: The classic thiol-ene reaction can be initiated by visible-light photoredox catalysis, avoiding the need for UV irradiation or stoichiometric initiators. This method allows for the hydrothiolation of alkenes and alkynes under mild conditions. mdpi.com For instance, the interaction between a thiol and an excited photocatalyst can lead to the formation of a thiyl radical, which then adds to an alkene in a radical chain process. mdpi.com
These photoredox-catalyzed methods represent a significant advancement in C-S bond formation, offering high efficiency and control over reactive radical species. acs.org
Transition Metal-Catalyzed Synthetic Routes
Transition metals are extensively used to catalyze the formation of C-S bonds, overcoming many limitations of traditional methods, such as catalyst poisoning by sulfur compounds and the need for harsh reaction conditions. rsc.org Palladium, copper, rhodium, and other metals have proven effective in promoting the synthesis of thioesters. rsc.orgresearchgate.net
Rhodium catalysis offers a highly effective method for the synthesis of thioesters, particularly chiral allylic thioesters, through the hydrothiolation of unsaturated systems. A rhodium(I) catalyst system can achieve the regio- and enantioselective addition of thioacids to terminal allenes. uni-freiburg.deresearchgate.net This atom-economic reaction produces branched allylic thioesters in high yields and with excellent regioselectivity and good enantioselectivity. uni-freiburg.de
The reaction is broadly applicable to a diverse range of terminal allenes and both aromatic and aliphatic thioacids. uni-freiburg.de For example, the use of bulky thioacids like adamantane-1-carbothioic S-acid can lead to high enantiomeric excess (ee). uni-freiburg.de This methodology provides an efficient route to chiral thioesters, which are valuable intermediates in organic synthesis. uni-freiburg.deresearchgate.net
Table 1: Examples of Rhodium-Catalyzed Hydrothiolation of Allenes with Thioacids uni-freiburg.deresearchgate.net
| Allene Substrate | Thioacid | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| 1-Phenyl-1,2-propadiene | Thioacetic Acid | Rh(I)/(R)-BINAP | Branched Allylic Thioester | High | Good |
| 1-Hexyl-1,2-propadiene | Thiobenzoic Acid | Rh(I)/(R)-DIOP | Branched Allylic Thioester | High | Good |
| Various terminal allenes | Adamantane-1-carbothioic S-acid | Rh(I) complex | Branched Allylic Thioester | High | up to 92% |
Copper-catalyzed reactions are a cornerstone for C-S bond formation due to the low cost and versatile reactivity of copper. rsc.orgacs.org Several distinct copper-catalyzed thioesterification methods have been reported.
One approach involves the oxidative coupling of aldehydes with thiols in water, using tert-butyl hydroperoxide (TBHP) as the oxidant. This method tolerates a wide array of functional groups and allows for the coupling of both aryl and alkyl aldehydes with aryl and alkyl thiols. rsc.org
Another strategy is the copper-catalyzed oxidative coupling of readily available aroylhydrazides with disulfides. acs.org In this reaction, the aroylhydrazide serves as the acyl source, and the disulfide provides the sulfur moiety. The process involves the oxidative expulsion of nitrogen gas (N₂), which helps to drive the reaction forward, producing various thioesters in good to excellent yields. acs.orgorganic-chemistry.org
Furthermore, copper catalysis can be combined with photoredox catalysis in a dual catalytic system for the decarboxylative thioesterification of alkyl acid-derived redox-active esters. organic-chemistry.org
Table 2: Overview of Copper-Catalyzed Thioesterification Reactions
| Reactants | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Aldehydes + Thiols | Copper catalyst, TBHP (oxidant) | Performed in water; broad functional group tolerance. | rsc.org |
| Aroylhydrazides + Disulfides | Copper catalyst, (NH₄)₂S₂O₈ (oxidant) | Uses stable acyl sources; driven by N₂ expulsion. | acs.org |
| Redox-active esters + Sulfur source | Photoredox catalyst + Copper catalyst | Facile decarboxylative thioesterification. | organic-chemistry.org |
| 2-Halobenzoic acids + Thiols | Cu/Cu₂O | Highly efficient and regioselective C-S bond formation. | nih.gov |
Besides rhodium and copper, other transition metals like palladium and gold are also employed in the synthesis of thioesters and related C-S bond formations. rsc.orgacs.org
Palladium-catalyzed reactions are particularly prominent. One notable example is the palladium-catalyzed, copper-mediated coupling of thiol esters with boronic acids. This reaction proceeds under non-basic conditions, which is advantageous for synthesizing highly functionalized and base-sensitive molecules. organic-chemistry.org The key step is the transmetalation from boron to palladium, facilitated by a copper(I) carboxylate co-catalyst. organic-chemistry.org
Gold catalysts have also been utilized for C-S bond formation. For instance, a combination of a gold(I) complex and a silver salt can catalyze the reaction between ortho-alkynylbenzoic acid alkyl esters and thiols, yielding the corresponding thioethers. researchgate.net While this example produces thioethers, the underlying principle of activating substrates towards nucleophilic attack by sulfur compounds is relevant to the broader field of C-S bond construction.
Electrochemical Synthesis Pathways
Electrochemical synthesis offers a green and efficient alternative for constructing thioesters, often avoiding the need for metal catalysts or chemical oxidants. rsc.orgrsc.org A recently developed method involves a three-component reaction between an α-keto acid, a diazoalkane, and elemental sulfur. rsc.orgrsc.org
In this process, the electrochemical setup facilitates the generation of an acyl radical from the α-keto acid. This radical is then trapped by elemental sulfur to form a carbonyl thiyl radical. Subsequent capture of this radical by the diazoalkane affords the final thioester product. rsc.org This method is characterized by its high atom economy, step economy, and chemoselectivity. It operates under mild, metal-free, and oxidant-free conditions, making it an environmentally friendly approach. rsc.org The use of elemental sulfur as the sulfur source is particularly advantageous as it avoids the handling of odorous and unstable reagents like thiols or thioacids. rsc.org
Anodic Oxidation of Thioacetic Acid for Radical Generation
The generation of sulfur-centered radicals from thioacetic acid is a key step for initiating various synthetic transformations. Anodic oxidation represents a direct and efficient method for this purpose. In this electrochemical process, thioacetic acid is typically deprotonated in solution by a base to form the thioacetate anion (CH₃COS⁻). This anion is then oxidized at the anode by removing an electron, which generates the corresponding acetylthiyl radical (CH₃COS•).
This method avoids the need for chemical radical initiators, which can sometimes lead to unwanted side reactions. The electrochemically generated acetylthiyl radical is a versatile intermediate that can participate in a range of reactions, most notably additions to unsaturated carbon-carbon bonds. A key application of this principle is in radical-mediated cyclization reactions. For instance, the acetylthiyl radical can initiate the cyclization of 1,6-dienes, leading to the formation of functionalized five-membered ring systems containing a thioester group. nih.gov This traceless thioacid-mediated approach is valuable for constructing complex cyclic frameworks. nih.gov
Electrosynthesis of Thioesters via Alkene/Alkyne Additions
Building upon the electrochemical generation of acetylthiyl radicals, the electrosynthesis of thioesters can be achieved through their addition to alkenes and alkynes. This process, often referred to as hydrothiolation, is a powerful tool for carbon-sulfur bond formation. The reaction proceeds via a free-radical mechanism where the electrochemically generated acetylthiyl radical adds to an unsaturated bond. wikipedia.org
In the case of alkenes, the addition of the thiyl radical forms a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from a molecule of thioacetic acid in a chain-transfer step, yielding the thioester product and regenerating the acetylthiyl radical, which continues the chain reaction. wikipedia.org This reaction typically results in an anti-Markovnikov addition product, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.org A similar radical addition mechanism occurs with alkynes, leading to the formation of vinyl thioesters. researchgate.net
The integration of organocatalysis with electrosynthesis can further refine these transformations. For example, thiazolium precatalysts have been used to facilitate the conversion of aldehydes to thioesters in the presence of a thiol through the anodic oxidation of a Breslow intermediate. organic-chemistry.org This approach enhances efficiency and chemoselectivity, providing a modern alternative to traditional methods. organic-chemistry.org
| Substrate | Radical Source | Conditions | Product Type | Reference |
| 1,6-Dienes | Thioacetic Acid | Anodic Oxidation / UV | Cyclic Thioester | nih.gov |
| Terminal Alkenes | Thioacetic Acid | Radical Initiator / hv | Linear Thioester (Anti-Markovnikov) | wikipedia.org |
| Terminal Alkynes | Thioacetic Acid | Radical Initiator / hv | Vinyl Thioester | researchgate.net |
Multicomponent and Cascade Reactions Incorporating Thioacetate Functionalities
Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. nih.govthieme.de Thioacetic acid and its corresponding thioacetate anion are valuable participants in such processes, serving as a potent sulfur nucleophile. nih.gov
In a typical cascade sequence, thioacetic acid can be deprotonated in situ to generate the thioacetate anion, which then initiates a series of bond-forming events. For example, a reaction could be initiated by a Michael addition of thioacetate to an α,β-unsaturated system. The resulting enolate intermediate can then be trapped intramolecularly by another functional group within the molecule, leading to the formation of a cyclic structure in a single, fluid sequence. nih.gov These reactions are instrumental in synthesizing various heterocyclic compounds, such as thiazoles and thiazines. researchgate.netrsc.org
The design of these reactions relies on the careful orchestration of reactivity, where the product of one step becomes the substrate for the next without the need for isolating intermediates. researchgate.netnih.gov This approach offers a powerful platform for diversity-oriented synthesis and the rapid assembly of molecular libraries. thieme.de
Asymmetric Synthesis Strategies for Enantiomerically Enriched Thioesters
The synthesis of chiral thioesters, such as the individual enantiomers of this compound, requires precise control over stereochemistry. Asymmetric synthesis provides the tools to achieve this, primarily through the use of chiral catalysts or auxiliaries to influence the formation of new stereocenters.
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. The enantioselective conjugate addition of thioacetic acid to α,β-unsaturated compounds (a sulfa-Michael addition) is a prominent example. srce.hr This reaction allows for the creation of a new stereocenter with high enantioselectivity. organic-chemistry.org
The process typically employs a chiral organocatalyst, such as a cinchona alkaloid-derived squaramide or urea, which activates the substrate through non-covalent interactions like hydrogen bonding. organic-chemistry.orgbath.ac.uk The catalyst creates a chiral environment around the Michael acceptor, forcing the nucleophilic thioacetic acid (or its conjugate base) to attack from a specific face. This directional approach leads to the preferential formation of one enantiomer of the product. organic-chemistry.org High yields and excellent enantiomeric excess (up to 97% ee) have been reported for the addition of thioacetic acid to substrates like arylmethylidenemalonates using this methodology. dntb.gov.ua
| Catalyst Type | Michael Acceptor | Solvent | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| Cinchona Alkaloid Urea | α,β-Unsaturated Ketones | Toluene | >99 | >99 | organic-chemistry.org |
| Quinine-derived Squaramide | α,β-Unsaturated Diazoketones | Dichloromethane | up to 94 | up to 94 (97:3 er) | bath.ac.uk |
| Bifunctional Organocatalyst | Arylmethylidenemalonates | Toluene | High | up to 97 | dntb.gov.ua |
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This is a reliable and well-established strategy in asymmetric synthesis. researchgate.net Once the desired stereocenter has been created, the auxiliary can be cleaved and recovered. wikipedia.org
In the context of thioester synthesis, a chiral auxiliary can be employed in several ways. For instance, a carboxylic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.org The resulting adduct can then undergo a diastereoselective transformation, for example, an α-alkylation. The steric bulk of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. Subsequent conversion of the carboxyl group to a thioester, followed by removal of the auxiliary, yields the enantiomerically enriched product. Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven to be highly effective in controlling stereochemistry in various reactions, including Michael additions and aldol (B89426) reactions. scielo.org.mxresearchgate.net
Diastereoselectivity refers to the preferential formation of one diastereomer over others in a reaction that creates or modifies multiple stereocenters. Achieving high diastereoselectivity in thioester formation is crucial when the substrate already contains one or more stereocenters. This is typically accomplished through "substrate control," where the existing chirality within the molecule dictates the stereochemical outcome of the reaction.
The diastereoselectivity of a reaction is governed by the energy differences between the various transition states leading to the different diastereomeric products. Factors such as steric hindrance, electronic effects, and the potential for chelation can be manipulated to favor a specific transition state. researchgate.net For example, in the addition of thioacetic acid to a chiral α,β-unsaturated ketone, the pre-existing stereocenter can block one face of the double bond, directing the incoming nucleophile to the opposite, less hindered face. The choice of reaction conditions, including solvent and temperature, can also be optimized to enhance the diastereomeric ratio of the product.
Reactivity and Reaction Mechanisms of Thioacetic Acid S 1 Phenyl Ethyl Ester
General Reactivity Patterns of S-Thioesters
S-thioesters, in general, are more reactive towards nucleophilic attack at the acyl carbon than their corresponding oxygen ester counterparts. This enhanced reactivity is a consequence of several electronic and structural factors. The resonance stabilization in a thioester is less effective than in an oxygen ester due to the poorer overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon. This results in a greater partial positive charge on the acyl carbon, making it a more potent electrophile.
Furthermore, the carbon-sulfur bond is weaker than the carbon-oxygen bond, and the resulting thiolate anion (RS⁻) is a more stable leaving group than an alkoxide anion (RO⁻). These factors combine to make S-thioesters effective acylating agents.
The general reactivity of S-thioesters can be summarized in the following table:
| Feature | S-Thioester | Oxygen Ester |
| Resonance Stabilization | Less effective | More effective |
| Electrophilicity of Acyl Carbon | Higher | Lower |
| Leaving Group Ability | Good (thiolate) | Poor (alkoxide) |
| Overall Reactivity | Higher | Lower |
Radical Processes and Intermediates
Thioesters, including thioacetates, can be precursors to thiyl radicals under appropriate conditions, such as in the presence of radical initiators or upon photolysis. These radicals can then engage in a variety of subsequent reactions.
Generation and Fate of Thiyl Radicals from Thioacetate (B1230152) Derivatives
The generation of a thiyl radical from a thioacetate derivative like Thioacetic acid S-(1-phenyl-ethyl)ester would typically involve the homolytic cleavage of the S-CO bond. However, a more common pathway for generating thiyl radicals in the context of thioacetates is through the corresponding thioacetic acid (CH₃COSH), which can be formed in situ. The S-H bond in thioacetic acid is relatively weak and can be readily cleaved by a radical initiator to form an acetylthiyl radical (CH₃COS•).
Once formed, this thiyl radical has several potential fates:
Addition to unsaturated bonds: It can add to alkenes and alkynes.
Hydrogen abstraction: It can abstract a hydrogen atom from a suitable donor.
Dimerization: Two thiyl radicals can combine to form a disulfide.
Dethiocarboxylation: It can lose a molecule of carbonyl sulfide (B99878) (COS) to form a methyl radical.
Mechanisms of Radical Addition to Alkenes and Alkynes
Thiyl radicals generated from thioacetate precursors readily participate in radical addition reactions with alkenes and alkynes. This process, often referred to as a thiol-ene or thiol-yne reaction, proceeds via a chain mechanism:
Initiation: A radical initiator generates the initial thiyl radical.
Propagation:
The thiyl radical adds to the unsaturated bond (alkene or alkyne), forming a carbon-centered radical intermediate. The addition to unsymmetrical alkenes typically proceeds in an anti-Markovnikov fashion, with the sulfur atom adding to the less substituted carbon.
This new carbon-centered radical then abstracts a hydrogen atom from a molecule of thioacetic acid, regenerating the thiyl radical and forming the final thioether product.
Termination: Radicals combine to terminate the chain reaction.
The general mechanism for the radical addition of a thioacetate-derived thiyl radical to an alkene is depicted below:
| Step | Reaction | Description |
| Initiation | Initiator → 2 R•R• + CH₃COSH → RH + CH₃COS• | A radical initiator generates a thiyl radical from thioacetic acid. |
| Propagation | CH₃COS• + R'CH=CH₂ → R'CH(•)CH₂SCOCH₃R'CH(•)CH₂SCOCH₃ + CH₃COSH → R'CH₂CH₂SCOCH₃ + CH₃COS• | The thiyl radical adds to the alkene, and the resulting radical abstracts a hydrogen atom to propagate the chain. |
| Termination | 2 CH₃COS• → CH₃COSSCOCH₃or other radical combinations | Radicals combine to terminate the chain. |
Competing Dethiocarboxylation Pathways
A significant competing pathway in the chemistry of acetylthiyl radicals is dethiocarboxylation. In this process, the CH₃COS• radical can fragment, eliminating a molecule of carbonyl sulfide (COS) to generate a methyl radical (•CH₃).
CH₃COS• → •CH₃ + COS
This dethiocarboxylation can lead to the formation of side products. For instance, the newly formed methyl radical can then participate in its own set of radical reactions, such as hydrogen abstraction to form methane (B114726) or addition to unsaturated systems. The extent to which dethiocarboxylation competes with other radical pathways depends on factors such as temperature, the concentration of the radical scavenger (e.g., the alkene), and the stability of the intermediate radicals.
Nucleophilic Acyl Substitution Mechanisms
The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by a wide range of nucleophiles. These reactions proceed through a nucleophilic acyl substitution mechanism, which typically involves a tetrahedral intermediate.
Acyl Transfer Reactions with Various Nucleophiles
Acyl transfer reactions involve the transfer of the acetyl group (CH₃CO-) from the thioester to a nucleophile. The general mechanism is a two-step addition-elimination process:
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the thiolate leaving group, in this case, the 1-phenyl-ethanethiolate anion.
This mechanism is common for a variety of nucleophiles, including:
Hydrolysis (water as the nucleophile): Leads to the formation of acetic acid and 1-phenylethanethiol. This reaction is often catalyzed by acid or base.
Alcoholysis (an alcohol as the nucleophile): Results in the formation of an oxygen ester and 1-phenylethanethiol.
Aminolysis (an amine as the nucleophile): Produces an amide and 1-phenylethanethiol.
Thiolysis (a thiol as the nucleophile): Leads to a transthioesterification reaction, forming a new thioester.
The relative rates of these reactions depend on the nucleophilicity of the attacking species and the reaction conditions. A summary of these acyl transfer reactions is presented in the table below.
| Nucleophile | Product(s) | Reaction Type |
| Water (H₂O) | Acetic acid + 1-Phenylethanethiol | Hydrolysis |
| Alcohol (R'OH) | Acetyl ester (CH₃COOR') + 1-Phenylethanethiol | Alcoholysis |
| Amine (R'NH₂) | N-substituted acetamide (B32628) (CH₃CONHR') + 1-Phenylethanethiol | Aminolysis |
| Thiol (R'SH) | New thioester (CH₃COSR') + 1-Phenylethanethiol | Transthioesterification |
Hydrolysis Mechanisms of Thioesters in Aqueous Media
The hydrolysis of thioesters, including this compound, is a thermodynamically favorable process that yields a carboxylic acid and a thiol. wikipedia.orglibretexts.org The reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile. pearson.com The reactivity of thioesters towards hydrolysis is significantly influenced by the pH of the aqueous medium, with distinct mechanisms operating under acidic, neutral, and basic conditions. harvard.edu
Under neutral or pH-independent conditions, the hydrolysis of thioesters is relatively slow. harvard.edu However, the reaction is subject to catalysis by both acid and base. harvard.edu
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the thioester is protonated, which increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by a water molecule, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiol leaving group (1-phenylethanethiol) regenerates the acid catalyst and produces acetic acid. The rate of acid-catalyzed hydrolysis is first-order with respect to the thioester concentration and the concentration of hydronium ions. acs.org
Base-Catalyzed Hydrolysis (Saponification): In alkaline solutions, the hydrolysis is initiated by the attack of a hydroxide (B78521) ion, a much stronger nucleophile than water, on the carbonyl carbon. pearson.com This directly forms a tetrahedral intermediate. The intermediate then collapses, expelling the thiolate anion (1-phenylethanethiolate) as the leaving group. A final proton transfer from the solvent or the initially formed carboxylic acid neutralizes the thiolate to the corresponding thiol. The rate of base-mediated hydrolysis is typically much faster than acid-catalyzed or neutral hydrolysis. harvard.edu
| Condition | Catalyst/Nucleophile | General Mechanism | Products | Relative Rate |
|---|---|---|---|---|
| Acidic (low pH) | H₃O⁺ (catalyst), H₂O (nucleophile) | 1. Protonation of C=O group 2. Nucleophilic attack by H₂O 3. Elimination of thiol | Carboxylic acid + Thiol | Moderate |
| Neutral (pH ≈ 7) | H₂O (nucleophile) | Direct nucleophilic attack by H₂O | Carboxylic acid + Thiol | Slow harvard.edu |
| Basic (high pH) | OH⁻ (nucleophile) | 1. Nucleophilic attack by OH⁻ 2. Elimination of thiolate | Carboxylate + Thiol | Fast harvard.edu |
Acid-Catalyzed and Electrophilic Transformations
Lewis acids serve as effective catalysts for a variety of transformations involving thioesters by enhancing the electrophilic character of the carbonyl carbon. wikipedia.org A Lewis acid coordinates to a Lewis basic site on the thioester, typically the carbonyl oxygen or, in some cases, the sulfur atom. wikipedia.org This coordination withdraws electron density from the carbonyl group, rendering it more susceptible to nucleophilic attack. wikipedia.org This activation strategy is a cornerstone of many organic reactions, facilitating bond formation under milder conditions than might otherwise be possible. rsc.org
Common Lewis acids employed in organic synthesis include compounds based on boron (e.g., BF₃), aluminum (e.g., AlCl₃), tin (e.g., SnCl₄), titanium (e.g., TiCl₄), and copper (e.g., Cu(OTf)₂). wikipedia.orgorganic-chemistry.org For instance, the addition of a catalytic amount of a Lewis acid like indium(III) triflate (In(OTf)₃) has been shown to alter the course of a thioester reaction, promoting deoxygenation to a sulfide where hydrogenation would otherwise yield an alcohol and a thiol. nih.gov Similarly, Cu(OTf)₂ has been found to be an efficient catalyst for the acylation of alcohols and thiols using thioesters under mild conditions. organic-chemistry.org
In the context of this compound, a Lewis acid would coordinate to the carbonyl oxygen, activating the thioester for reaction with various nucleophiles. This activation can facilitate reactions such as aldol (B89426) additions, Friedel-Crafts acylations, or reactions with organometallic reagents. organic-chemistry.org The choice of Lewis acid can be critical, influencing not only the reaction rate but also the selectivity of the transformation. rsc.org
| Lewis Acid | Example Transformation | Role of Lewis Acid | Reference |
|---|---|---|---|
| In(OTf)₃ (Indium(III) triflate) | Hydrogenative deoxygenation | Activates thioester for reduction to a sulfide | nih.gov |
| Cu(OTf)₂ (Copper(II) triflate) | Acylation of alcohols | Activates thioester carbonyl for nucleophilic attack | organic-chemistry.org |
| TiCl₄, SnCl₄, AlCl₃ | General (e.g., Friedel-Crafts, Aldol) | Increases electrophilicity of carbonyl carbon | wikipedia.org |
In strongly acidic, non-aqueous or low-water environments, such as concentrated sulfuric acid, the reactivity of thioesters is significantly altered compared to dilute aqueous acid. researchgate.net The mechanism of hydrolysis or other transformations can shift from a bimolecular (A-2) pathway to a unimolecular (A-1) or a concerted process involving the acid catalyst more directly. cdnsciencepub.comcdnsciencepub.com
Studies on ethyl thiolbenzoates in aqueous sulfuric acid provide a useful model for the behavior of this compound. cdnsciencepub.com In moderately concentrated acid, the reaction proceeds via an A-2 mechanism, involving protonation of the carbonyl followed by attack by a water molecule. However, in very strong acid, the mechanism for thiolbenzoates shifts. Instead of a simple A-1 mechanism involving the formation of a free acylium ion (CH₃CO⁺), evidence points to a concerted A-SE2 process. researchgate.netcdnsciencepub.com In this pathway, proton transfer to the sulfur atom and the breaking of the carbon-sulfur bond occur simultaneously, with an undissociated sulfuric acid molecule often acting as the proton transfer agent. cdnsciencepub.com
This mechanistic shift is attributed to several factors. The high acidity of the medium ensures complete protonation of the thioester, primarily at the carbonyl oxygen. cdnsciencepub.com However, the concentration of free water, the nucleophile in the A-2 pathway, becomes exceedingly low. This disfavors the bimolecular mechanism and opens pathways that are less dependent on water concentration, such as the concerted A-SE2 mechanism or, for other substrates, an A-1 mechanism where the protonated thioester dissociates to form an acylium ion intermediate. researchgate.netcdnsciencepub.com
| Acid Concentration | Designation | Description | Key Species Involved |
|---|---|---|---|
| Weak to Moderate Acid | A-2 | Bimolecular mechanism. Rate dependent on water concentration. | Protonated thioester, H₂O |
| Strong Acid | A-SE2 (concerted) | Proton transfer to sulfur is concerted with C-S bond cleavage. | Protonated thioester, H₂SO₄ (as proton donor) |
| Strong Acid (alternative) | A-1 | Unimolecular formation of an acylium ion intermediate. (Less common for thiol esters). | Protonated thioester, Acylium ion (RCO⁺) |
Spectroscopic and Computational Investigations of Thioacetic Acid S 1 Phenyl Ethyl Ester
Theoretical and Computational Chemistry Studies
Ab Initio Molecular Orbital Theory Applications
Computational Elucidation of Reaction Mechanisms and Transition States
A comprehensive computational elucidation of the reaction mechanisms and transition states for Thioacetic acid S-(1-phenyl-ethyl)ester has not been found in the existing body of scientific research. Studies on analogous compounds, such as the aminolysis of ethyl thioacetate (B1230152) and the thermal decomposition of 1-phenylethyl acetate (B1210297), utilize computational approaches to investigate reaction pathways, whether concerted or stepwise. These investigations often involve locating transition state structures and calculating activation energies. However, specific mechanistic studies and the corresponding calculated transition state geometries and energies for this compound are not documented in the available literature.
Conformational Landscape Analysis and Stereoisomer Energy Differences
Specific research detailing the conformational landscape analysis and the energy differences between stereoisomers of this compound using computational methods could not be identified. For similar molecules, conformational searches are typically performed using molecular mechanics force fields (MMFF) to identify low-energy conformers. Subsequent quantum mechanical calculations are then employed to determine the relative energies and stability of these conformers and stereoisomers. While this is a standard computational practice, published data applying this methodology to this compound, including tables of relative energies for its (R) and (S) enantiomers or various rotamers, is not available.
Advanced Applications and Derivatization Strategies in Organic Synthesis
Utilization as a Chiral Building Block or Synthon
The presence of a stereocenter in the 1-phenylethyl portion of Thioacetic acid S-(1-phenyl-ethyl)ester makes it a valuable chiral precursor. This chirality can be leveraged to influence the stereochemical outcome of various reactions, establishing it as a key synthon for constructing complex chiral molecules.
In Asymmetric Carbon-Carbon Bond-Forming Reactions
While direct applications of this compound in asymmetric carbon-carbon bond formation are specialized, the principles of using chiral thioesters in such transformations are well-established. Chiral thioesters can participate in reactions where the chiral backbone directs the stereoselective formation of new carbon-carbon bonds. nptel.ac.inlibretexts.org For instance, in organocatalytic Michael additions, thiocarboxylic acids can be added to enones with high enantioselectivity under the influence of a chiral catalyst. acs.org The thioester functional group itself is pivotal in biochemical C-C bond formations, such as in the Claisen condensation reactions of fatty acid synthesis, where acetyl-CoA provides a thioester-activated two-carbon unit. This bio-inspired strategy highlights the potential for thioesters to serve as activated acyl donors.
In a synthetic context, the enolate derived from a chiral thioester can react with electrophiles, with the stereochemical outcome influenced by the existing chiral center. The utility of configurationally stable α-thioorganolithium compounds in C-C bond formation provides a pathway to non-racemic tertiary thiols, demonstrating the value of chiral organosulfur compounds in asymmetric synthesis. beilstein-journals.org
Table 1: Examples of Asymmetric Reactions Involving Thioester-Related Functionality This table illustrates general reaction types where a chiral thioester like this compound could potentially be applied.
| Reaction Type | Substrate Class | Catalyst/Reagent | Outcome |
| Michael Addition | Enones, Thiocarboxylic acids | Chiral bifunctional amine-thiourea | Enantioselective C-S bond formation acs.org |
| Carbonyl-Ene Reaction | Glyoxylates, Alkenes | Chiral Lewis Acids (e.g., Ti-BINOL) | Enantioselective C-C bond formation nptel.ac.in |
| Alkylation | α-thioorganolithiums | Electrophiles | Stereospecific C-C bond formation beilstein-journals.org |
Precursors for the Stereoselective Synthesis of Chiral Thiols and Mercapto Compounds
A primary and highly effective application of this compound is its role as a precursor for the stereoselective synthesis of chiral thiols. The hydrolysis of the thioester bond is a fundamental and thermodynamically favorable reaction that yields a thiol and a carboxylic acid. libretexts.org When a chiral thioester is hydrolyzed, the stereochemical integrity of the chiral center is typically retained, providing a reliable route to enantiopure thiols.
The reaction proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon of the thioester, leading to cleavage of the C-S bond. libretexts.orgwikipedia.org This process can be mediated by acid or base, with the kinetics being pH-dependent. harvard.edu
Reaction Scheme: Hydrolysis of (S)-Thioacetic acid S-(1-phenyl-ethyl)ester (S)-Thioacetic acid S-(1-phenyl-ethyl)ester + H₂O ⇌ (S)-1-Phenylethanethiol + Acetic Acid
This straightforward transformation makes the compound an excellent source for (S)-1-phenylethanethiol or its (R)-enantiomer, depending on the starting material. The synthesis of enantiopure thiols is of significant interest, and methods that proceed through chiral thioester intermediates are valuable in this pursuit. nih.gov
Building Blocks for Sulfur-Containing Heterocyclic Systems
This compound can serve as a versatile starting material for the synthesis of sulfur-containing heterocycles. While direct cyclization of the thioester is one possible route, a more common strategy involves its conversion to the corresponding chiral thiol, (1-phenylethanethiol), which can then participate in a variety of cyclization reactions. nih.gov
Thioamides, which can be synthesized from thioesters, are known to be particularly convenient reagents for preparing sulfur-containing heterocycles like thiophenes, thiazoles, and thiadiazines through intramolecular and intermolecular cyclizations. nsc.ruacs.org
Potential synthetic routes utilizing the derivative thiol include:
[3+2] Cycloadditions: Reaction of the thiol with appropriate three-carbon synthons to form five-membered rings.
Nucleophilic Substitution: The thiol can act as a sulfur nucleophile, attacking a difunctionalized electrophile to close a ring.
Radical Cyclizations: Thiol-ene or thiol-yne reactions can be employed to construct heterocyclic systems under mild conditions.
These strategies demonstrate the potential of this compound as a foundational block for accessing complex chiral sulfur heterocycles. researchgate.net
Role in Peptide and Protein Chemical Modification
The thioester functional group is central to several powerful techniques in chemical biology for the synthesis and modification of peptides and proteins. While this compound is a small molecule, the reactivity of its thioester moiety is identical to that exploited in these advanced biochemical strategies.
Strategies for Peptide Ligation and Assembly via Thioesters
The most prominent strategy for peptide assembly involving thioesters is Native Chemical Ligation (NCL) . wikipedia.org This technique allows for the covalent linkage of two unprotected peptide fragments in an aqueous solution. nih.gov The process involves the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. researchgate.net
The mechanism of NCL proceeds in two main steps:
Transthioesterification: The thiol side chain of the N-terminal cysteine residue of one peptide attacks the C-terminal thioester of the other peptide. This reversible step forms a new thioester intermediate, linking the two peptides. wikipedia.orgnih.gov
S-to-N Acyl Shift: The intermediate undergoes a rapid and irreversible intramolecular rearrangement where the nitrogen atom of the cysteine's amino group attacks the newly formed thioester carbonyl. This S-to-N acyl shift results in the formation of a stable, native peptide bond at the ligation site. acs.org
The high chemoselectivity of NCL allows for the synthesis of large proteins that are inaccessible by standard solid-phase peptide synthesis. nih.gov The development of methods to incorporate thioester-containing non-canonical amino acids into proteins further expands the utility of this chemistry. nih.gov
Table 2: Key Features of Native Chemical Ligation (NCL)
| Feature | Description | Reference(s) |
| Reactants | Peptide with C-terminal thioester; Peptide with N-terminal cysteine. | researchgate.net |
| Conditions | Aqueous buffer, neutral pH (typically pH 7.0). | wikipedia.org |
| Mechanism | Reversible transthioesterification followed by irreversible S-to-N acyl shift. | wikipedia.orgacs.org |
| Catalyst | Thiol additives like 4-mercaptophenylacetic acid (MPAA) can accelerate the reaction. | nih.gov |
| Outcome | Formation of a native peptide bond at the ligation site. | nih.gov |
Applications in Protein Labeling and Conjugation
The unique reactivity of the thioester group makes it an excellent chemical handle for protein labeling and conjugation. By targeting either naturally occurring or synthetically introduced thioesters, proteins can be site-specifically modified with a wide array of functional molecules. thermofisher.com
One powerful approach involves the genetic incorporation of a non-canonical amino acid containing a thioester side chain into a protein. This thioester can then serve as a reactive site for ligation with a probe molecule that has an N-terminal cysteine, effectively labeling the protein at a specific position. nih.gov This strategy has been used to attach fluorophores to proteins for imaging studies. nih.gov
Furthermore, some natural proteins, such as those in the complement system (C3 and C4), contain an intrachain thioester bond that is key to their function. nih.gov This native thioester can be targeted by nucleophiles linked to reporter molecules, allowing for the specific labeling and quantification of the active form of these proteins from complex biological samples like serum. nih.gov Intein-mediated protein splicing also generates a thioester intermediate that can be intercepted by nucleophiles to append functional groups to the C-terminus of a target protein. raineslab.com These methods underscore the thioester's role as a versatile electrophilic handle for creating well-defined protein conjugates for therapeutic and diagnostic applications.
Intermediates in Materials Science and Polymer Chemistry
The thioacetate (B1230152) functional group is a cornerstone in materials science, primarily serving as a stable and easily handled precursor to a thiol (sulfhydryl) group. The controlled deprotection to reveal the reactive thiol at a desired stage is a key strategy in the surface modification of nanomaterials and in the synthesis of functional polymers.
Synthesis of Thiol-Functionalized Linkers for Nanomaterials
The thioacetate group in compounds like this compound acts as a protected form of a thiol. This protection is crucial because free thiols are susceptible to oxidation, which can lead to the formation of disulfides, diminishing their utility for surface binding. The acetyl group can be readily removed under basic conditions, such as treatment with a base like sodium hydroxide (B78521) or an amine, to generate the corresponding thiolate anion, which upon neutralization yields the free thiol. wikipedia.org
This in situ deprotection is particularly valuable in the functionalization of noble metal nanoparticles, most notably gold (Au). The strong affinity between sulfur and gold leads to the formation of a stable Au-S bond, which is the foundation for creating self-assembled monolayers (SAMs) on gold surfaces. These organic monolayers can dramatically alter the surface properties of the nanomaterial, enabling its use in sensors, electronics, and biomedical devices.
The process of using a thioacetate-bearing molecule to functionalize a gold surface typically involves the steps outlined in the table below.
| Step | Description | Chemical Transformation |
|---|---|---|
| 1. Synthesis | A molecule containing the desired functionality is equipped with a thioacetate group. In this context, the 1-phenylethyl group would be part of the linker structure. | R-OH → R-X → R-S-C(O)CH₃ |
| 2. Adsorption | The thioacetate-functionalized molecule is introduced to the gold surface, often in a solution. | Molecule approaches Au surface |
| 3. Deprotection (Cleavage) | A base is added, or the surface chemistry facilitates the cleavage of the acetyl group, exposing the reactive thiolate. | R-S-C(O)CH₃ + Base → R-S⁻ + CH₃COO-Base⁺ |
| 4. Chemisorption | The thiolate strongly binds to the gold surface, forming a dense, organized self-assembled monolayer. | R-S⁻ + Au(surface) → R-S-Au(surface) |
Applications in Polymer Design and Modification
In polymer chemistry, the introduction of specific functional groups at defined positions is key to creating materials with tailored properties. This compound can be conceptualized as a building block for introducing a terminal thiol group onto a polymer chain. This is often achieved by designing polymerization initiators that contain the thioacetate moiety. nih.govcore.ac.uk
For instance, in cationic ring-opening polymerization of 2-alkyl-2-oxazolines, an initiator bearing a thioacetate group can be synthesized. researchgate.net Polymerization proceeds from this initiator, resulting in polymer chains that each have a thioacetate group at one end (the α-terminus). Subsequent hydrolysis of the thioacetate group unmasks the terminal thiol. nih.gov This thiol-terminated polymer is a versatile intermediate for a range of post-polymerization modifications. researchgate.netwarwick.ac.uk
| Strategy | Description | Potential Application |
|---|---|---|
| Thiol-Ene "Click" Chemistry | The terminal thiol reacts efficiently with an alkene (ene) under photochemical or radical initiation to form a stable thioether linkage. | Grafting side chains onto the polymer backbone; cross-linking polymer chains to form hydrogels. |
| Michael Addition | The thiol undergoes conjugate addition to α,β-unsaturated carbonyl compounds (e.g., acrylates, maleimides). | Attaching bioactive molecules, dyes, or other functional moieties to the polymer. researchgate.net |
| Surface Grafting | The thiol-terminated polymer is used to anchor the polymer chains to a substrate, such as a gold surface or other nanoparticles. | Creating polymer brushes for anti-fouling surfaces, sensors, or drug delivery systems. |
| Disulfide Formation | Controlled oxidation of the terminal thiol groups on two polymer chains can link them together via a reversible disulfide bond. | Developing stimuli-responsive materials that can degrade or change structure in a reducing environment. |
Derivatization to Form Other Valuable Organic Compounds
Beyond its use as a thiol precursor, the thioester functionality itself is a reactive group that can be converted into other valuable chemical structures.
Conversion to α,β-Unsaturated Esters and Lactones
The transformation of a thioester into an α,β-unsaturated ester is a valuable synthetic operation, though it is not typically a direct, one-step conversion. Thioesters are excellent acylating agents and can be used in multi-step sequences to achieve this outcome. gonzaga.edu One plausible synthetic route involves the reaction of the thioester with a carbon nucleophile in a condensation reaction.
A known method for synthesizing α,β-unsaturated thioesters involves the decarboxylative condensation of malonic acid half thioesters (MAHTs) with aldehydes. researchgate.net While this does not start from a simple thioester like this compound, it highlights the utility of thioester-related compounds in this chemistry.
A more general, albeit indirect, pathway from a simple thioester could involve:
Reduction to an Aldehyde: Thioesters can be selectively reduced to aldehydes using reducing agents like triethylsilane with a palladium catalyst.
Wittig or Horner-Wadsworth-Emmons Reaction: The resulting aldehyde can then be reacted with a phosphorus ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) to form the desired α,β-unsaturated ester with good control over the alkene geometry (E/Z).
This two-step process leverages the reactivity of the thioester to generate a key aldehyde intermediate, which is then converted to the final product.
Controlled Oxidation to Sulfonic Acids and Other Sulfur Derivatives
The sulfur atom in a thioester is in a low oxidation state and can be oxidized to various higher oxidation states. While the most common route to sulfonic acids involves the oxidation of the corresponding thiol (obtained after hydrolysis of the thioester), recent research has shown that thioesters can be directly oxidized. rsc.orgrsc.org
The controlled oxidation of thioesters using reagents like N-bromosuccinimide (NBS) can yield different products depending on the stoichiometry of the oxidant. rsc.org This allows for the selective synthesis of various sulfur-containing functional groups without needing to first isolate the often malodorous and sensitive thiol.
| Oxidant Equivalents (e.g., NBS) | Intermediate Species | Final Product | Sulfur Oxidation State |
|---|---|---|---|
| ~2 eq. | Sulfenyl bromide, Sulfenyl ester | Sulfinate Ester (R-S(O)-OR') | +4 |
| >4 eq. (e.g., 6 eq.) | Sulfinyl bromide, Sulfinyl ester | Sulfonate Ester (R-SO₂-OR') | +6 |
This direct oxidation pathway is synthetically efficient, avoiding the need for thiol isolation and offering a tunable method to access sulfinate and sulfonate esters, which are themselves important intermediates in organic synthesis and medicinal chemistry. rsc.org The sulfonic acid can then be obtained by hydrolysis of the sulfonate ester.
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Thiol (Sulfhydryl) |
| Disulfide |
| Sodium hydroxide |
| Thiolate |
| Gold |
| 2-alkyl-2-oxazoline |
| Thioether |
| Alkene |
| Acrylate |
| Maleimide |
| α,β-Unsaturated Ester |
| Lactone |
| Malonic acid half thioester (MAHT) |
| Aldehyde |
| Triethylsilane |
| Phosphorus ylide |
| Phosphonate carbanion |
| Sulfonic Acid |
| N-bromosuccinimide (NBS) |
| Sulfinate Ester |
| Sulfonate Ester |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Methodological Progress
An extensive search of scientific literature and chemical databases reveals no specific academic contributions or established methodological progress for the synthesis or study of Thioacetic acid S-(1-phenyl-ethyl)ester. Research in the field of thioesters has historically focused on other analogues. For instance, methods for the synthesis of thioacetates from alcohols or alkyl halides are well-documented, providing a potential, yet unconfirmed, pathway to synthesizing the title compound. However, without specific studies, any discussion on yield, stereoselectivity, or optimal conditions would be purely speculative.
Identification of Remaining Research Gaps and Unexplored Reactivity
The primary research gap is the very existence of studies on this compound. Consequently, its reactivity is entirely unexplored. Key questions that remain unanswered include:
Stereochemistry: As the compound possesses a chiral center at the 1-phenyl-ethyl group, the synthesis of enantiomerically pure forms and the study of their specific properties are significant unaddressed areas.
Nucleophilic Acyl Substitution: The reactivity of the thioester functional group towards various nucleophiles is a fundamental characteristic that has not been investigated for this specific molecule.
Pyrolytic Elimination: The potential for this compound to undergo thermal elimination reactions, a characteristic of some esters and thioesters, is unknown.
Oxidation and Reduction: The behavior of the sulfur atom and the carbonyl group under various oxidative and reductive conditions has not been documented.
Prospects for Novel Synthetic Strategies and Expanded Applications
The development of novel synthetic strategies for this compound is a prerequisite for any future research. Potential routes could include the Mitsunobu reaction between 1-phenylethanol (B42297) and thioacetic acid, or the nucleophilic substitution of a 1-phenylethyl halide with a thioacetate (B1230152) salt.
Once synthesized and characterized, the compound could find applications in several areas:
Asymmetric Synthesis: Enantiomerically pure forms could serve as chiral building blocks in the synthesis of complex organic molecules.
Polymer Chemistry: The thioester moiety could be incorporated into polymers, potentially imparting unique properties.
Biochemical Probes: If found to interact with specific enzymes, it could be developed into a biochemical probe.
Directions for Further Theoretical and Mechanistic Investigations
Before embarking on extensive experimental work, theoretical and computational studies could provide valuable insights. Density Functional Theory (DFT) calculations could be employed to predict:
Molecular geometry and electronic structure.
Spectroscopic properties (NMR, IR) to aid in future characterization.
Reaction mechanisms and transition states for potential synthetic routes and reactions.
Thermodynamic properties, such as bond dissociation energies and heats of formation.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Thioacetic acid S-(1-phenylethyl) ester in laboratory settings?
- Methodological Answer : The ester can be synthesized via nucleophilic substitution or esterification reactions. A typical approach involves reacting thioacetic acid with 1-phenylethyl bromide in the presence of a base (e.g., triethylamine) to facilitate deprotonation and thiolate formation. Catalytic conditions (e.g., DMAP or DCC) may enhance yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Characterization via NMR (e.g., δ ~2.3 ppm for S-acetyl protons) and IR (C=O stretch ~1680 cm⁻¹) confirms structural integrity .
Q. What safety precautions are critical when handling Thioacetic acid S-(1-phenylethyl) ester?
- Methodological Answer : Due to flammability (flash point <25°C) and toxicity, use explosion-proof equipment, fume hoods, and personal protective equipment (gloves, goggles). Store at 2–8°C to prevent degradation. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention. Avoid aqueous solutions to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing Thioacetic acid S-(1-phenylethyl) ester?
- Methodological Answer :
- ¹H/¹³C NMR : Identify S-acetyl (δ 2.3–2.5 ppm) and aromatic protons (δ 7.2–7.5 ppm).
- IR Spectroscopy : Confirm ester C=O (~1680 cm⁻¹) and S–Ac (~620 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Validate purity (>95%) via sulfur and oxygen content .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of Thioacetic acid S-(1-phenylethyl) ester while minimizing byproducts?
- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of thioacetic acid to 1-phenylethyl bromide) and solvent polarity (e.g., THF or DMF). Use anhydrous conditions to prevent hydrolysis. Kinetic studies (e.g., in situ FTIR) can monitor reaction progress. Catalysts like DMAP improve acylation efficiency. Post-reaction quenching with ice-water and extraction with dichloromethane reduce side products .
Q. How does the electronic structure of Thioacetic acid derivatives influence their reactivity in polymer applications?
- Methodological Answer : The electron-withdrawing acetyl group stabilizes the thiolate intermediate, enhancing nucleophilicity in sulfur-transfer reactions (e.g., polymer chain transfer). Computational studies (DFT) reveal lower LUMO energies (~-1.5 eV) for thioacetic esters, facilitating radical reactions. ESCA data show increased gold surface adsorption (atomic% Au: 12–18%) when used in self-assembled monolayers (SAMs), indicating strong thiol-gold interactions .
Q. What strategies can resolve contradictions in purity assessment using chromatographic vs. spectroscopic methods?
- Methodological Answer : Cross-validate results via:
- HPLC/GC : Quantify impurities (e.g., unreacted thioacetic acid) using C18 columns (acetonitrile/water mobile phase).
- TGA/DSC : Assess thermal stability (degradation onset ~150°C) to detect volatile byproducts.
- NMR Relaxometry : Detect trace solvents (e.g., DMF) via spin-lattice relaxation times. Statistical analysis (RSD <2%) ensures reproducibility .
Q. What computational approaches predict the stability of Thioacetic acid S-(1-phenylethyl) ester in different solvents?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation effects. COSMO-RS predicts solubility parameters (δ ~18 MPa¹/² in hexane). QM/MM calculations assess hydrolysis kinetics (ΔG‡ ~25 kcal/mol in water). Solvent polarity indices (ET30) correlate with ester stability (e.g., stable in toluene, ET30 = 33.9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
